N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine
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Overview
Description
N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine is an organic compound with the molecular formula C18H27N It is a derivative of benzenemethanamine and is characterized by the presence of a cyclohexyl group substituted with a 2-methylallyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine typically involves the reaction of benzenemethanamine with 1-(2-methylallyl)cyclohexyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-1-cyclohexylmethanamine hydrochloride: A similar compound with a cyclohexyl group but without the 2-methylallyl substitution.
N-Benzyl-N-methyl-1-phenylmethanamine: Another related compound with a phenyl group instead of a cyclohexyl group.
Uniqueness
N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H27N |
---|---|
Molecular Weight |
257.4 g/mol |
IUPAC Name |
N-[[1-(2-methylprop-2-enyl)cyclohexyl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C18H27N/c1-16(2)13-18(11-7-4-8-12-18)15-19-14-17-9-5-3-6-10-17/h3,5-6,9-10,19H,1,4,7-8,11-15H2,2H3 |
InChI Key |
OHMVKVXIWBUKLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1(CCCCC1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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